

2-(Methoxymethyl)piperidine molecular weight and formula

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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

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Technical Guide: 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methoxymethyl)piperidine**, a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document details its molecular characteristics, physicochemical properties, and provides insights into its synthesis and potential biological relevance.

Core Molecular Information

2-(Methoxymethyl)piperidine is a substituted piperidine derivative. The fundamental molecular details are summarized below.

Identifier	Value
Molecular Formula	C ₇ H ₁₅ NO[1]
Molecular Weight	129.20 g/mol [1]
IUPAC Name	2-(methoxymethyl)piperidine[1]
CAS Number	104678-13-9[1]

Physicochemical and Spectroscopic Data

While experimental data for **2-(Methoxymethyl)piperidine** is not extensively available in public literature, the following table summarizes computed properties and expected spectroscopic characteristics based on data from closely related piperidine derivatives.

Property	Value / Expected Range	Source
Topological Polar Surface Area	21.3 Å ²	PubChem (Computed)[1]
XLogP3	0.6	PubChem (Computed)[1]
¹ H NMR (CDCl ₃ , estimated)	δ 1.1-1.9 (m, 6H, piperidine ring CH ₂), 2.6-3.1 (m, 2H, piperidine ring CH ₂ -N), 3.3-3.6 (m, 3H, O-CH ₃ and piperidine CH-O), 3.4-3.7 (m, 2H, CH ₂ -O)	Inferred from related compounds[2][3]
¹³ C NMR (CDCl ₃ , estimated)	δ 24-35 (piperidine ring CH ₂), 46-55 (piperidine ring CH ₂ -N and CH-O), 59 (O-CH ₃), 75-80 (CH ₂ -O)	Inferred from related compounds[2][3]
Mass Spectrum (EI, expected)	Molecular Ion (M ⁺) at m/z 129. Key fragments may include loss of methoxy group (m/z 98) and fragmentation of the piperidine ring.	Inferred from related compounds[4]

Synthesis and Experimental Protocols

The synthesis of **2-(Methoxymethyl)piperidine** can be achieved through various synthetic routes, commonly involving the modification of a pre-formed piperidine ring. A generalized experimental protocol based on the synthesis of similar 2-substituted piperidines is provided below. This protocol describes the synthesis starting from 2-pyridinemethanol.

Protocol: Synthesis of 2-(Methoxymethyl)piperidine

Step 1: Hydrogenation of 2-Pyridinemethanol to 2-Piperidinemethanol

- **Reaction Setup:** In a high-pressure hydrogenation vessel, dissolve 2-pyridinemethanol (1 equivalent) in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C.
- **Reaction Monitoring:** Maintain the reaction under vigorous stirring for 12-24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield crude 2-piperidinemethanol. This can be further purified by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form **2-(Methoxymethyl)piperidine**

- **Reaction Setup:** Dissolve 2-piperidinemethanol (1 equivalent) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.
- **Alkylation:** After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,

and dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic phase under reduced pressure. The resulting crude **2-(Methoxymethyl)piperidine** can be purified by distillation or silica gel column chromatography.

Potential Biological Activity and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system, cancer, and infectious diseases.[5] While specific biological data for **2-(Methoxymethyl)piperidine** is limited, its structural similarity to other bioactive piperidine derivatives suggests potential applications in drug discovery.

The introduction of a methoxymethyl group at the 2-position can influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[5]

Drug Development Workflow

The development of novel drugs based on the **2-(Methoxymethyl)piperidine** scaffold would typically follow a structured workflow from initial hit identification to lead optimization.



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Figure 1. A generalized workflow for the discovery and development of drugs based on a piperidine scaffold.

Conclusion

2-(Methoxymethyl)piperidine represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its physicochemical properties can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns. The provided technical information serves as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

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